Pyrazin-2-yl thiocyanate

Description

Molecular Formula and IUPAC Nomenclature

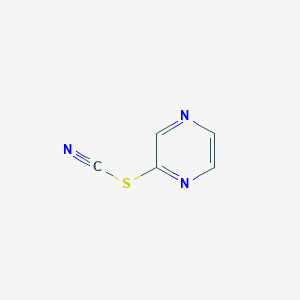

Pyrazin-2-yl thiocyanate (C₅H₃N₃S) is a heterocyclic organic compound with a molecular weight of 137.16 g/mol . Its IUPAC name, This compound , reflects the thiocyanate (-SCN) substituent at the 2-position of the pyrazine ring. The pyrazine core consists of a six-membered aromatic ring with two nitrogen atoms at the 1,4-positions, while the thiocyanate group introduces sulfur and an additional nitrogen atom into the structure .

| Property | Value |

|---|---|

| Molecular Formula | C₅H₃N₃S |

| Molecular Weight | 137.16 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=CN=C(C=N1)SC#N |

| InChI Key | UEVKDUVDGRVGTB-UHFFFAOYSA-N |

Crystallographic Data and Bonding Parameters

Single-crystal X-ray diffraction studies of related thiocyanate complexes reveal key structural features. For example, in iron(II) complexes with pyrazine derivatives, the Fe–N bond lengths range from 2.062–2.116 Å , while Fe–S distances are longer (~2.52–2.64 Å) due to weaker thiocyanate coordination via sulfur . This compound itself adopts a planar geometry, with bond angles around the pyrazine nitrogen atoms averaging 120° , consistent with sp² hybridization .

Key crystallographic parameters (from analogous structures):

Spectroscopic Fingerprints

FT-IR Spectroscopy

The thiocyanate group exhibits characteristic vibrations:

Tautomeric Behavior and Isomeric Forms

This compound does not exhibit classical tautomerism due to the rigid pyrazine core. However, rotational isomerism is observed in metal complexes:

- N-bound vs. S-bound thiocyanate : In [Fe(NCS)₂(pyrazine)₂], the thiocyanate adopts a μ-1,3-bridging mode, while terminal coordination favors N-bonding (N–Fe distances = 2.02 Å vs. S–Fe = 2.64 Å)

- Crystal packing effects : Hydrogen bonding between pyrazine N-atoms and thiocyanate S-atoms stabilizes specific conformers

Properties

Molecular Formula |

C5H3N3S |

|---|---|

Molecular Weight |

137.16g/mol |

IUPAC Name |

pyrazin-2-yl thiocyanate |

InChI |

InChI=1S/C5H3N3S/c6-4-9-5-3-7-1-2-8-5/h1-3H |

InChI Key |

UEVKDUVDGRVGTB-UHFFFAOYSA-N |

SMILES |

C1=CN=C(C=N1)SC#N |

Canonical SMILES |

C1=CN=C(C=N1)SC#N |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Pyrazin-2-yl thiocyanate has been evaluated for its antimicrobial properties. Research indicates that coordination complexes involving this compound exhibit significant antibacterial and antifungal activities. For instance, a study involving nickel(II) complexes with this compound demonstrated effectiveness against various pathogenic strains, including Staphylococcus aureus, Escherichia coli, Aspergillus fumigatus, and Candida albicans . The minimal inhibitory concentrations (MICs) were determined, showing promising results comparable to established antimicrobial agents such as ketoconazole and gentamycin.

| Microorganism | Inhibition Zone (mm) | Positive Control |

|---|---|---|

| Staphylococcus aureus | 15 | Gentamycin |

| Escherichia coli | 12 | Gentamycin |

| Aspergillus fumigatus | 18 | Ketoconazole |

| Candida albicans | 17 | Ketoconazole |

Anticancer Properties

The anticancer potential of this compound has also been explored through its incorporation into metal complexes. For example, nickel(II) complexes with this compound have shown cytotoxic activity against hepatocellular carcinoma (HepG-2) and lung carcinoma (A-549) cell lines. The IC50 values were reported as 132.67 μM for HepG-2 and 146.97 μM for A-549, indicating moderate cytotoxicity . These findings suggest that this compound may serve as a lead compound in the development of novel anticancer agents.

Synthesis of Bioactive Compounds

This compound serves as a versatile building block in the synthesis of various bioactive compounds. Its derivatives have been synthesized to create new classes of pharmaceuticals with diverse biological activities, including anti-inflammatory and analgesic effects . The ability to modify the pyrazine core allows researchers to tailor compounds for specific therapeutic targets.

Coordination Chemistry

The coordination chemistry of this compound is another area of interest. It can act as a ligand in metal complexes, influencing their structural and magnetic properties. Studies have shown that these complexes can exhibit unique properties such as luminescence and enhanced stability, making them suitable for applications in materials science and photonics .

Agricultural Applications

Beyond medicinal uses, this compound has potential applications in agriculture as a pesticide or herbicide. Its biological activity against various pathogens suggests it could be utilized in developing agrochemicals aimed at protecting crops from diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiocyanate-containing compounds exhibit diverse properties depending on their core structures. Below, Pyrazin-2-yl thiocyanate is compared with benzyl thiocyanate, ammonium thiocyanate, and other heterocyclic thiocyanates.

Structural and Electronic Properties

- This compound : The pyrazine ring’s electron-withdrawing nature enhances the electrophilicity of the thiocyanate group compared to benzyl derivatives. This may increase its reactivity in nucleophilic substitutions or metal coordination .

- Benzyl thiocyanate : The S-C single bond reduces electrophilicity compared to isothiocyanates (e.g., benzyl isothiocyanate), limiting its ability to activate human TRPA1 ion channels .

- Ammonium thiocyanate (NH₄SCN): A simple inorganic salt with high solubility in water, widely used in avidity assays and synthetic chemistry. Its linear SCN⁻ anion facilitates strong hydrogen bonding and metal coordination .

Coordination Chemistry

- Transition Metal Thiocyanates : Compounds like Zn(SCN)₂ or Co(SCN)₂ often adopt terminal or bridging SCN⁻ configurations. This compound’s rigid heterocycle may stabilize unique network topologies .

Data Tables

Table 1: Structural and Functional Comparison

Q & A

Basic Question: What are the common synthetic routes for Pyrazin-2-yl thiocyanate, and how are reaction conditions optimized?

Answer: this compound is typically synthesized via nucleophilic substitution or thiocyanation reactions. For example, reacting pyrazin-2-amine with thiocyanogen (SCN)₂ or using aryl isothiocyanates with active intermediates like hydrazonoyl halides under basic conditions (e.g., KOH in DMF) can yield the target compound . Optimization involves controlling reaction time (e.g., 24 hours for complete conversion) and stoichiometric ratios to minimize byproducts. Solvent selection (e.g., DMF for polarity) and temperature (room temperature to 60°C) are critical for yield improvement.

Basic Question: How can researchers confirm the molecular structure of this compound?

Answer: Structural confirmation relies on spectroscopic and crystallographic methods:

- FT-IR Spectroscopy : Identify C≡N (2100–2050 cm⁻¹) and C-S (700–600 cm⁻¹) stretching frequencies. Ambiguities in thiocyanate bonding mode (M-NCS vs. M-SCN) require comparison with reference spectra .

- X-ray Crystallography : Resolve bond lengths (e.g., C-S: ~1.65 Å, C-N: ~1.15 Å) and angles to confirm geometry. Monoclinic systems (e.g., space group C2/c) are common, with unit cell parameters (e.g., a = 18.24 Å, b = 7.33 Å) aiding reproducibility .

Advanced Question: How does the thiocyanate group in this compound participate in coordination chemistry, and how is its bonding mode determined?

Answer: The ambidentate thiocyanate ligand can bind via nitrogen (N-coordinated) or sulfur (S-coordinated). To determine the mode:

- FT-IR Analysis : Compare C-N (higher frequency for N-coordination) and C-S (lower frequency for S-coordination) stretching bands against reference compounds .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., N–H⋯S vs. N–H⋯N hydrogen bonds) in crystal structures to infer bonding preferences .

- HSAB Theory : Soft acids (e.g., Pt²⁺) favor S-coordination, while hard acids (e.g., Fe³⁺) favor N-coordination.

Advanced Question: How should researchers design experiments to assess the stability of this compound under varying environmental conditions?

Answer: Stability studies should include:

- pH-Dependent Degradation : Expose the compound to acidic (pH < 3), neutral, and alkaline (pH > 10) conditions, monitoring decomposition via HPLC or UV-Vis spectroscopy .

- Oxidative Stress Tests : Use H₂O₂ or O₃ to simulate oxidative environments, quantifying thiocyanate conversion to sulfate or cyanate ions .

- Thermal Analysis : Perform TGA/DSC to determine decomposition temperatures and identify volatile byproducts .

Advanced Question: How can contradictory data in thiocyanate reactivity studies be resolved?

Answer: Contradictions (e.g., conflicting kinetic data) require:

- Meta-Analysis : Compare results across studies using standardized metrics (e.g., rate constants normalized to pH/temperature) .

- Error Source Identification : Replicate experiments with controlled variables (e.g., purity of reagents, exclusion of light) .

- Computational Validation : Use DFT calculations to predict reaction pathways and compare with experimental outcomes .

Advanced Question: What methodologies are suitable for evaluating the environmental impact of this compound in aqueous systems?

Answer: Key approaches include:

- Microbial Degradation Assays : Use Thiobacillus spp. to assess bio-oxidation rates of SCN⁻ in simulated wastewater, measuring sulfate/ammonia production .

- Ecotoxicity Testing : Conduct Daphnia magna or algal growth inhibition tests to determine LC₅₀ values .

- Adsorption Studies : Evaluate soil mobility using batch experiments with activated carbon or clay minerals, analyzing partition coefficients (Kd) .

Basic Question: What safety protocols are essential when handling this compound in the laboratory?

Answer: Follow guidelines from safety data sheets (SDS):

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Neutralize spills with 10% NaHCO₃ solution and dispose via hazardous waste channels .

Advanced Question: How can researchers design a pharmacological study to explore the bioactivity of this compound derivatives?

Answer: Utilize a PICOT framework :

- Population (P) : Select cell lines (e.g., HeLa) or animal models (e.g., Mus musculus).

- Intervention (I) : Test derivatives at varying doses (e.g., 0.1–100 µM) to identify threshold effects .

- Comparison (C) : Use positive controls (e.g., cisplatin for cytotoxicity).

- Outcome (O) : Measure apoptosis (Annexin V assay) or oxidative stress (ROS levels).

- Time (T) : Assess acute (24–48 hours) vs. chronic (7–14 days) exposure .

Advanced Question: How can computational tools enhance the study of this compound’s electronic properties?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational spectra and HOMO-LUMO gaps .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to study aggregation behavior.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide synthetic modifications .

Advanced Question: What strategies ensure reproducibility in crystallographic studies of this compound derivatives?

Answer:

- Data Transparency : Deposit raw diffraction data in public repositories (e.g., Cambridge Structural Database) .

- Refinement Protocols : Use SHELXL for structure solution, applying restraints for disordered atoms .

- Validation Tools : Check CIF files with PLATON or CheckCIF to flag anomalies (e.g., high R-factors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.